N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(20-19-16-10-5-11-17(16)21-24-19)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLEINXSBSCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a phenoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Heteroatom Effects: The target compound’s oxazole core (O/N) contrasts with the thiazole (S/N) in the analogue. The cyclopenta[c] vs.
Substituent Impact: The 3-phenoxybenzamide group in the target compound introduces two aromatic rings, likely reducing solubility in aqueous media compared to the analogue’s dimethyloxazolyl-acetamide group, which has fewer π-electrons and a methylated oxazole . The acetamide linker in the analogue may confer greater conformational flexibility than the rigid benzamide in the target.
Hypothetical Physicochemical and Bioactive Properties
Mechanistic Implications:
- The target’s phenoxybenzamide moiety could favor interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases).
- The analogue’s thiazole and dimethyloxazole groups might engage in sulfur-π or steric interactions, diversifying its target profile .
Q & A
Q. What are the standard synthetic protocols for preparing N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide, and what key reagents/conditions are required?
Q. What solvent systems are optimal for solubility studies, and how is purification achieved for polar byproducts?
The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For purification:
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product .
- Chromatography : Reverse-phase HPLC (C18 column, MeOH:H₂O gradient) removes hydrophilic impurities .
Q. What fluorometric methods are used to study electronic properties, and how are fluorescence quenching mechanisms analyzed?
Spectrofluorometric analysis (λₑₓ = 280 nm, λₑₘ = 350–450 nm) in ethanol detects π→π* transitions. Quenching studies with iodide ions (0–100 mM) assess solvent accessibility via Stern-Volmer plots .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Analysis : Conduct thermal stability tests (DSC/TGA) to identify decomposition risks during reflux .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy (WGK 3 classification) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization yields while minimizing side products?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) with controlled temperature (100°C) .
- Byproduct Analysis : Use LC-MS to identify dimers/oligomers and adjust stoichiometry (e.g., 1.2:1 nitrile oxide:cyclopentene) .
Q. How do contradictions between fluorescence data and computational predictions of electron density arise, and how are they resolved?
Discrepancies may stem from solvent effects or excited-state interactions. Mitigation strategies:
- TD-DFT Calculations : Compare computed vs. experimental emission spectra in varying solvents (e.g., ethanol vs. DMSO) .
- Lifetime Measurements : Time-resolved fluorescence detects non-radiative decay pathways not modeled in silico .
Q. What in vitro bioactivity assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via ADP-Glo™ assays (IC₅₀ determination) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to assess permeability in HeLa cells .
Example Bioactivity Data :
| Assay | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 2.3 µM |
Q. How can computational modeling validate crystallographic data and predict reactive sites for functionalization?
- Molecular Docking : Aligns the compound’s structure (from XRD ) with protein targets (e.g., COX-2) to identify binding motifs.
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., oxazole N-atom) for site-specific alkylation .
Q. What challenges arise during scale-up from milligram to gram synthesis, and how are they addressed?
- Exothermicity Control : Use jacketed reactors with gradual reagent addition to prevent thermal runaway during cyclization .
- Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for large batches .
Q. How are reaction intermediates characterized mechanistically, and what techniques track transient species?
- In Situ IR Spectroscopy : Monitors nitrile oxide formation (ν~2200 cm⁻¹) during cycloaddition .
- Trapping Experiments : Add TEMPO to detect radical intermediates via EPR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
